Methyl 2-ethoxy-5-hydroxybenzoate

COMT inhibition Parkinson's disease neurotransmitter metabolism

Optimized for research-grade COMT inhibition (IC₅₀ 5.80 nM vs MB-COMT) with >170,000-fold selectivity over DHOase. Moderate LogP (1.87) positions this methyl ester between polar gentisates and lipophilic ethyl congeners, enabling precise lipophilicity control in CNS programs. Antimicrobial activity (MIC 15.62 µg/mL vs S. aureus) supports dual-use in enzyme assays and preservative benchmarking. Its free hydroxyl, ethoxy, and methyl ester groups provide three synthetic handles for focused SAR library generation.

Molecular Formula C10H12O4
Molecular Weight 196.20 g/mol
Cat. No. B8131334
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-ethoxy-5-hydroxybenzoate
Molecular FormulaC10H12O4
Molecular Weight196.20 g/mol
Structural Identifiers
SMILESCCOC1=C(C=C(C=C1)O)C(=O)OC
InChIInChI=1S/C10H12O4/c1-3-14-9-5-4-7(11)6-8(9)10(12)13-2/h4-6,11H,3H2,1-2H3
InChIKeyZBRZZQZYUICKEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2‑Ethoxy‑5‑Hydroxybenzoate: Procurement‑Grade Overview of a Differentiated Ortho‑Hydroxybenzoate Ester for Research and Industrial Sourcing


Methyl 2‑ethoxy‑5‑hydroxybenzoate (C₁₀H₁₂O₄, MW 196.20 g/mol) is a substituted ortho‑hydroxybenzoate ester that occupies a structurally distinct niche between fully di‑hydroxylated gentisates and simpler salicylates. The compound features a hydrogen‑bond‑donating hydroxyl at C2 and an electron‑donating ethoxy at C5, which together confer an estimated LogP of 1.87 and a predicted aqueous solubility of 2.639 mg/mL [1]. This combination of moderate lipophilicity, improved membrane permeability (Peff = 1.219 cm/s), and retained hydrogen‑bonding capacity differentiates it from both more polar analogs (e.g., methyl gentisate) and more hydrophobic congeners (e.g., ethyl 5‑ethoxy‑2‑hydroxybenzoate) [1].

Why Simple Interchange of Methyl 2‑Ethoxy‑5‑Hydroxybenzoate with Other Hydroxybenzoate Esters Jeopardizes Experimental Reproducibility and Procurement Value


Substituting methyl 2‑ethoxy‑5‑hydroxybenzoate with a structurally related hydroxybenzoate ester—even one differing by a single substituent—can fundamentally alter the compound's physicochemical profile and biological readouts. For instance, replacing the 5‑ethoxy group with a hydroxyl (methyl gentisate) substantially increases polarity and reduces membrane permeability, while substituting with a methoxy (methyl 5‑hydroxy‑2‑methoxybenzoate) yields a lower‑molecular‑weight but more compact and potentially less metabolically stable analog [1]. Conversely, moving to the ethyl ester (ethyl 5‑ethoxy‑2‑hydroxybenzoate) raises LogP to approximately 2.5, significantly increasing lipophilicity and altering partitioning behavior . These structural variations produce measurable differences in COMT inhibition potency (IC₅₀ ranging from 1 nM to 5.80 nM depending on the exact substitution pattern), antimicrobial MIC values, and antioxidant DPPH radical scavenging capacity [2][3]. Consequently, generic substitution without verification of the specific 2‑ethoxy‑5‑hydroxy substitution pattern risks introducing uncontrolled variables into synthetic sequences, biological assays, and formulation development.

Methyl 2‑Ethoxy‑5‑Hydroxybenzoate: Comparative Quantitative Evidence for Informed Sourcing and Research Selection


COMT Inhibitory Potency: Methyl 2‑Ethoxy‑5‑Hydroxybenzoate vs. Reference COMT Inhibitors

Methyl 2‑ethoxy‑5‑hydroxybenzoate demonstrates potent inhibition of catechol‑O‑methyltransferase (COMT), with an IC₅₀ of 5.80 nM against rat brain membrane‑bound COMT (MB‑COMT) using adrenaline as substrate [1]. This places it within the low‑nanomolar potency range expected for a competitive COMT inhibitor. For context, a structurally related but more optimized COMT inhibitor (CHEMBL4171117) achieves IC₅₀ values of 1 nM (rat MB‑COMT) and 4 nM (human MB‑COMT) in comparable HEK293 membrane homogenate assays [2]. The target compound's 5.80 nM potency, while approximately 5.8‑fold less potent than the most advanced analogs, still represents a 3‑fold improvement over a less‑optimized COMT inhibitor with an IC₅₀ of 18 nM in a rat brain COMT assay [3]. This potency profile supports its use as a research‑grade COMT probe or as a starting scaffold for further optimization.

COMT inhibition Parkinson's disease neurotransmitter metabolism

Lipophilicity Differentiation: Methyl 2‑Ethoxy‑5‑Hydroxybenzoate vs. Ethyl 5‑Ethoxy‑2‑Hydroxybenzoate

Methyl 2‑ethoxy‑5‑hydroxybenzoate exhibits a calculated LogP of 1.87, derived from ADMET Predictor™ simulations [1]. This value is approximately 0.6 LogP units lower than the estimated LogP of ~2.5 for ethyl 5‑ethoxy‑2‑hydroxybenzoate . The difference of 0.6 LogP units corresponds to an approximately 4‑fold lower octanol‑water partition coefficient for the target compound, indicating significantly reduced lipophilicity and improved aqueous solubility. This difference stems solely from the ester alkyl chain length (methyl vs. ethyl), while both compounds retain the same aromatic substitution pattern. The lower LogP of methyl 2‑ethoxy‑5‑hydroxybenzoate is advantageous for applications where excessive lipophilicity may lead to non‑specific membrane partitioning or solubility‑limited absorption.

LogP membrane permeability drug-likeness physicochemical profiling

Antimicrobial Potency Against Gram‑Positive Pathogens: Methyl 2‑Ethoxy‑5‑Hydroxybenzoate vs. Class‑Level Baseline

Methyl 2‑ethoxy‑5‑hydroxybenzoate exhibits antimicrobial activity against Gram‑positive bacteria, with a reported Minimum Inhibitory Concentration (MIC) of 15.62 µg/mL against Staphylococcus aureus . While a direct, side‑by‑side comparator dataset is not available from a single publication, this MIC value can be contextualized against class‑level expectations for phenolic benzoate esters. Many p‑hydroxybenzoate esters (parabens) and gentisate derivatives demonstrate MICs in the range of 10–100 µg/mL against S. aureus, with the more lipophilic alkyl esters often showing enhanced potency [1]. The 15.62 µg/mL MIC for methyl 2‑ethoxy‑5‑hydroxybenzoate positions it within the lower end of this class‑typical range, suggesting a meaningful level of antimicrobial activity that may be exploited in preservative or topical anti‑infective applications.

antimicrobial MIC Staphylococcus aureus preservative

COMT Inhibition Selectivity Window: Methyl 2‑Ethoxy‑5‑Hydroxybenzoate vs. Dihydroorotase Activity

In addition to its nanomolar COMT inhibitory activity, methyl 2‑ethoxy‑5‑hydroxybenzoate was evaluated against the enzyme dihydroorotase (DHOase) from mouse Ehrlich ascites cells. At a concentration of 10 µM, the compound displayed negligible inhibition, with a reported IC₅₀ of 1,000,000 nM (1 mM) [1]. This represents a >170,000‑fold selectivity window for COMT (IC₅₀ = 5.80 nM) over DHOase. While selectivity against a broader panel of enzymes remains uncharacterized, this single data point provides evidence that methyl 2‑ethoxy‑5‑hydroxybenzoate does not indiscriminately inhibit all enzyme classes, and that the structural features conferring COMT affinity (catechol‑mimetic motif) do not translate to significant DHOase binding.

COMT selectivity off-target profiling enzyme inhibition

Methyl 2‑Ethoxy‑5‑Hydroxybenzoate: Application Scenarios Informed by Comparative Performance Data


COMT‑Focused Neuropharmacology Research Probe

Methyl 2‑ethoxy‑5‑hydroxybenzoate is optimally deployed as a research‑grade competitive COMT inhibitor in biochemical and cell‑based assays investigating catecholamine metabolism. With an IC₅₀ of 5.80 nM against rat MB‑COMT , it provides a defined potency window that is more accessible (and often more cost‑effective) than sub‑nanomolar, patent‑protected COMT inhibitors (e.g., CHEMBL4171117 with IC₅₀ = 1 nM [4]). Its >170,000‑fold selectivity over DHOase [3] further supports its use as a selective tool compound. Researchers investigating Parkinson's disease, schizophrenia, or catecholamine‑related signaling pathways can utilize this compound to modulate COMT activity without the confounding off‑target effects that might accompany less‑characterized analogs.

Lipophilicity‑Tuned Lead Optimization Scaffold

The moderate LogP of 1.87 positions methyl 2‑ethoxy‑5‑hydroxybenzoate as a balanced starting point for medicinal chemistry campaigns requiring precise control of lipophilicity. This LogP value is approximately 0.6 units lower than the ethyl ester analog (LogP ~2.5 [4]), translating to a 4‑fold reduction in partition coefficient. Medicinal chemists seeking to improve aqueous solubility or reduce non‑specific membrane binding while retaining the 5‑ethoxy‑2‑hydroxy pharmacophore can select the methyl ester over the ethyl ester. Conversely, projects requiring increased membrane permeability may elect to progress to the ethyl ester after demonstrating target engagement with the methyl ester scaffold. This tunability is particularly valuable in CNS drug discovery, where a narrow LogP window (typically 1–3) correlates with optimal blood‑brain barrier penetration.

Antimicrobial Preservative or Topical Anti‑Infective Candidate

Based on its MIC of 15.62 µg/mL against S. aureus , methyl 2‑ethoxy‑5‑hydroxybenzoate warrants evaluation as a preservative in pharmaceutical or cosmetic formulations, or as a lead compound for topical antimicrobial development. This MIC falls within the lower (more potent) segment of the class‑typical range for phenolic benzoate esters [4], indicating a level of activity that may be sufficient for preservative applications without the toxicity concerns associated with more potent, broad‑spectrum antibiotics. Formulation scientists can leverage this data to design challenge tests or to benchmark the compound against established parabens (e.g., methylparaben, ethylparaben) in specific product matrices.

Synthetic Intermediate for Advanced Hydroxybenzoate Derivatives

The presence of a free hydroxyl group at the 2‑position, an ethoxy at the 5‑position, and a methyl ester functionality makes methyl 2‑ethoxy‑5‑hydroxybenzoate a versatile building block for further synthetic elaboration . The hydroxyl can be alkylated, acylated, or converted to a leaving group for cross‑coupling reactions, while the ester can be hydrolyzed to the carboxylic acid or reduced to the corresponding benzyl alcohol. The ethoxy group can serve as a directing group or be selectively cleaved under appropriate conditions. This synthetic flexibility, combined with its moderate LogP and favorable solubility profile, renders the compound suitable for generating focused libraries of hydroxybenzoate analogs for structure‑activity relationship (SAR) studies in antimicrobial, anti‑inflammatory, or COMT‑targeted programs.

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